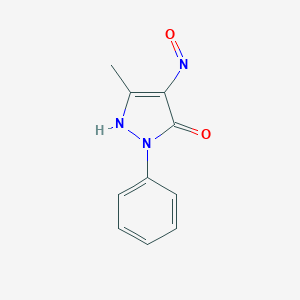

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Description

Properties

IUPAC Name |

5-methyl-4-nitroso-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYABAPGESPUEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236504 |

Source

|

| Record name | 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103262-52-8, 1080-89-3 |

Source

|

| Record name | 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103262-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-PHENYL-2H-PYRAZOLE-3,4-DIONE 4-OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound and its key precursor.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. The pyrazolone scaffold, in particular, is a core structural motif in several commercial drugs. This compound, also known as 4-nitroso-3-methyl-1-phenyl-5-pyrazolone in its tautomeric form, is a derivative of the widely studied 3-methyl-1-phenyl-5-pyrazolone (Edaravone). The introduction of an oxime group at the 4-position of the pyrazolone ring can significantly influence its physicochemical properties and biological activity, making it a target of interest for the development of novel therapeutic agents.

This guide outlines a two-step synthesis beginning with the well-established Knorr cyclization to form the pyrazolone ring, followed by nitrosation to introduce the oxime functionality.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step is the Knorr pyrazole synthesis, a condensation reaction between ethyl acetoacetate and phenylhydrazine to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone). The second step involves the nitrosation of the activated methylene group at the C4 position of the pyrazolone ring using a suitable nitrosating agent, which then tautomerizes to the more stable oxime form.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This procedure is based on the well-established Knorr pyrazole synthesis.[1][2]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL) is prepared.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the excess acetic acid is removed under reduced pressure.

-

The resulting residue is poured into ice-cold water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a white to pale yellow crystalline solid.

Caption: Workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Synthesis of this compound

This procedure involves the C-nitrosation of the pre-synthesized 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3]

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Acetic acid

-

Ethanol

Procedure:

-

Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.1 mol) in an aqueous solution of sodium hydroxide at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

To this cooled solution, add a solution of sodium nitrite (0.11 mol) in water dropwise while maintaining the temperature below 5 °C.

-

After the addition of sodium nitrite is complete, acidify the reaction mixture by the slow, dropwise addition of hydrochloric acid or acetic acid, keeping the temperature below 5 °C. A colored precipitate will form.

-

Continue stirring the mixture in the ice bath for an additional 30-60 minutes.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a colored crystalline solid.

Caption: Workflow for the synthesis of the target oxime.

Characterization Data

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

| Analysis | Data | Reference |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 127-130 °C | [1] |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.84 (d, 2H, Ar-H), 7.38 (t, 2H, Ar-H), 7.17 (t, 1H, Ar-H), 3.42 (s, 2H, CH₂), 2.18 (s, 3H, CH₃) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 170.2 (C=O), 156.1 (C-N), 137.6 (Ar-C), 128.4 (2C, Ar-CH), 124.6 (Ar-CH), 118.4 (2C, Ar-CH), 42.6 (CH₂), 16.6 (CH₃) | [1] |

| IR (KBr), ν (cm⁻¹) | ~3200-2800 (CH, tautomeric OH), ~1700 (C=O), ~1600 (C=N), ~1500 (C=C) | General pyrazolone spectra |

| Mass Spec. (ESI-MS), m/z | 175.08 [M+H]⁺ | Calculated |

This compound

Note: Specific experimental data for the title compound is limited in the public domain. The following data is predicted based on the analysis of closely related structures and general principles of spectroscopy.

| Analysis | Predicted Data |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | > 150 °C (with decomposition) |

| ¹H NMR (DMSO-d₆), δ (ppm) | ~12-14 (s, 1H, NOH), ~7.9-7.2 (m, 5H, Ar-H), ~2.2 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆), δ (ppm) | ~160 (C=O), ~155 (C=NOH), ~145 (C-N), ~138 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~12 (CH₃) |

| IR (KBr), ν (cm⁻¹) | ~3200 (br, OH), ~1710 (C=O), ~1620 (C=N), ~1590 (C=C), ~1000 (N-O) |

| Mass Spec. (ESI-MS), m/z | 204.07 [M+H]⁺ |

Conclusion

References

Spectroscopic data (¹H NMR, ¹³C NMR, IR) of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for the compound 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on general principles and provides detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

Table 3: IR Spectroscopic Data (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for proton NMR and a corresponding frequency for carbon-13 NMR.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the ATR accessory with the sample or the KBr pellet in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the frequencies and intensities of these bands to specific functional groups (e.g., C=O, C=N, O-H, N-H, C-H aromatic, C-H aliphatic).

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Spectroscopic analysis workflow from synthesis to structural confirmation.

Crystal Structure Analysis of a Pyrazole Dione Oxime Derivative: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Summary

The crystal structure of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀F₃N₃O₂ |

| Formula Weight | 285.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.5221 (15) Å |

| b | 18.282 (4) Å |

| c | 9.1002 (18) Å |

| α | 90° |

| β | 90.58 (3)° |

| γ | 90° |

| Volume | 1251.4 (4) ų |

| Z | 4 |

| Temperature | 113 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 7050 |

| Independent Reflections | 2185 |

| R_int | 0.030 |

| Final R indices [I > 2σ(I)] | R1 = 0.037, wR2 = 0.101 |

| Goodness-of-fit on F² | 1.06 |

Molecular and Crystal Structure Insights

The molecule consists of a pyrazole ring and a phenyl ring, with a dihedral angle of 96.6 (3)° between them. In the crystal, molecules are linked into inversion dimers by O—H⋯N hydrogen bonds.[1] Weaker C—H⋯F hydrogen bonds are also observed, contributing to the overall stability of the crystal packing.

Experimental Protocols

Synthesis

The synthesis of pyrazole oxime derivatives generally involves the reaction of a corresponding pyrazole carbaldehyde with hydroxylamine. A typical procedure for a related compound is as follows: To a stirred solution of hydroxylamine hydrochloride and potassium hydroxide in ethanol, the substituted 1H-pyrazole-4-carbaldehyde is added at room temperature.[1] The reaction progress is monitored, and upon completion, the product is isolated.

For the synthesis of various pyrazole derivatives, cycloaddition reactions are a common and efficient method.[2] For instance, the reaction of nitrile imines, generated in situ, with an appropriate dipolarophile can yield substituted pyrazoles.[2] Another approach involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[3]

Crystal Structure Determination

A suitable single crystal is selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 113 K) to minimize thermal vibrations.

Data Collection and Refinement Workflow

The collected data is then processed, which includes cell refinement, data reduction, and an absorption correction.[1] The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Significance in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[2] The oxime functional group can also play a crucial role in the biological activity of these molecules.[4] A detailed understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates. The crystallographic data presented here provides a solid foundation for computational modeling and further synthetic modifications aimed at optimizing the pharmacological profile of this scaffold.

References

- 1. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Tautomerism in Pyrazole-3,4-dione Oxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3,4-dione oxime derivatives, also known as 4-hydroxyimino-1H-pyrazol-5(4H)-ones or 4-nitroso-5-pyrazolones, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Their structural versatility and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them attractive scaffolds for the design of novel therapeutic agents. A key feature of these molecules is their capacity for tautomerism, a phenomenon that can significantly influence their physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth exploration of the tautomeric behavior of pyrazole-3,4-dione oxime derivatives, supported by spectroscopic data, experimental protocols, and visualizations of relevant biological pathways.

Tautomeric Forms

Pyrazole-3,4-dione oxime derivatives can exist in several tautomeric forms, with the equilibrium between them being influenced by factors such as substitution patterns, solvent polarity, and solid-state packing forces. The principal tautomers include the oxime-keto , nitroso-enol , and various other prototropic isomers.

Extensive spectroscopic and crystallographic studies have demonstrated that the oxime-keto tautomer is the predominant form in both the solid state and in solution for most derivatives.[1][2] X-ray diffraction data clearly show a well-defined C=O group and two C=N double bonds within the pyrazole ring, characteristic of the oximino tautomer.[1] In solution, NMR studies in various solvents, including CDCl₃ and DMSO-d₆, have consistently supported the prevalence of the oxime form.[2] While diastereomers (E/Z) of the oxime can exist, the equilibrium is often shifted towards one isomer.[2]

Quantitative Analysis of Tautomerism: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of tautomeric forms and the quantitative analysis of their equilibria. The chemical shifts of key protons and carbons in the pyrazole ring are sensitive to the tautomeric state. Below is a summary of representative ¹H and ¹³C NMR data for some 1,3-disubstituted-4-hydroxyimino-1H-pyrazol-5(4H)-one derivatives, which consistently indicate the predominance of the oxime tautomer.

| Substituent (R¹) | Substituent (R²) | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Phenyl | Methyl | CDCl₃ | ~11.3 (br s, 1H, OH), ~7.7 (s, 1H, H-5), 7.2-7.5 (m, 5H, Ar-H) | ~160.6 (C-3), ~159.2 (C=O), ~129.1 (C-5), 118-139 (Ar-C), ~82.2 (C-4) | [3] |

| Phenyl | Methyl | DMSO-d₆ | ~11.0 (s, 1H, OH), ~8.5 (s, 1H, H-5), 7.2-7.7 (m, 5H, Ar-H) | ~159.4 (C-3), ~158.1 (C=O), ~128.5 (C-5), 116-139 (Ar-C), ~82.1 (C-4) | [3] |

| 4-Chlorophenyl | Isopropyl | CDCl₃ | - | ~162.6 (C=O), ~159.2 (C-3), ~111.6 (C-4) | [4] |

| n-Decyl | Methyl | - | - | - | [1] |

| 2-Hydroxyethyl | Methyl | DMSO-d₆ | Two sets of signals for E/Z isomers | - | [2] |

| 2-Hydroxyethyl | Phenyl | CDCl₃ | Single species observed | - | [2] |

Experimental Protocols

Synthesis of 4-Hydroxyimino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a general procedure adapted from the literature for the synthesis of the title compound, a common scaffold in this class of derivatives.[5][6]

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) to the reaction mixture with constant stirring.

-

Acidify the mixture by the dropwise addition of dilute hydrochloric acid while maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

NMR Spectroscopic Analysis for Tautomerism

Instrumentation:

-

NMR spectrometer (e.g., 400 or 500 MHz)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the pyrazole-3,4-dione oxime derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

For quantitative analysis of tautomeric equilibrium, ensure complete relaxation of nuclei between scans by using a sufficient relaxation delay.

-

Two-dimensional NMR experiments such as HSQC and HMBC can be performed to aid in the unambiguous assignment of signals.

X-ray Crystallographic Analysis

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

Data Collection:

-

Mount a suitable single crystal on a diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα or Cu Kα radiation.

Structure Solution and Refinement:

-

Process the collected data using appropriate software.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the diffraction data to obtain accurate bond lengths, bond angles, and crystallographic parameters.

Biological Significance and Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. Several studies have implicated pyrazole-containing compounds as inhibitors of key signaling pathways involved in inflammation and cancer, such as the Cyclooxygenase (COX) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the COX Pathway

The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][9][10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][11] Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases. Certain pyrazole derivatives have been shown to inhibit key kinases within this pathway, such as p38 MAPK, thereby disrupting the downstream signaling events that promote disease progression.[1][12][13]

Conclusion

The tautomeric behavior of pyrazole-3,4-dione oxime derivatives is a critical aspect of their chemistry, with the oxime-keto form being the most stable and prevalent tautomer. This understanding is fundamental for structure-activity relationship (SAR) studies and the rational design of new derivatives with enhanced biological activity. The ability of these compounds to interact with key signaling pathways, such as the COX and MAPK cascades, underscores their potential as therapeutic agents for a variety of diseases. Further research focusing on the synthesis of diverse libraries of these compounds and the detailed elucidation of their mechanisms of action will be instrumental in advancing their development as clinically useful drugs.

References

- 1. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Keto-Enol Tautomerism of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime: An In-depth Technical Guide

Introduction

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are a significant class of compounds in medicinal and materials chemistry due to their diverse biological activities and applications as chelating agents.[1][2] A key feature of pyrazolones, particularly those with substituents at the C4 position, is their ability to exist in various tautomeric forms. This guide focuses on the keto-enol tautomerism of this compound, a phenomenon critical to its chemical reactivity, spectroscopic properties, and potential biological function.

The tautomerism in pyrazolone derivatives is a complex equilibrium that can be influenced by factors such as the nature of substituents, solvent polarity, temperature, and concentration.[1] For 4-acyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones, studies have revealed the predominance of the hydroxypyrazole tautomer in non-polar solvents, while in polar solvents like DMSO, a significant contribution from the NH-tautomer is observed.[1] The solid-state structure can also favor a specific tautomer, as evidenced by X-ray crystallography studies on related compounds.[1]

Tautomeric Forms

This compound can theoretically exist in several tautomeric forms. The primary equilibrium of interest is the keto-enol tautomerism involving the pyrazolone ring. Additionally, the oxime group at the C4 position introduces the possibility of nitroso-oxime tautomerism. The principal tautomeric forms are depicted below.

Caption: Plausible tautomeric equilibria for this compound.

The equilibrium between the keto-oxime (A) and the enol-oxime (hydroxypyrazole) (B) forms is expected to be highly dependent on the solvent. In non-polar solvents, the enol form, potentially stabilized by an intramolecular hydrogen bond, is likely to be favored.[1] In polar, protic solvents, the keto form may be more prevalent. The nitroso-enol form (C) is another possible tautomer, though for many related compounds, the oxime form is more stable.

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the target molecule are not available. The following are proposed methodologies based on the synthesis of analogous compounds.[2][3]

Synthesis of this compound

A plausible synthetic route involves the nitrosation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Caption: Proposed synthetic workflow for the target molecule.

Procedure:

-

Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in a suitable solvent such as aqueous ethanol or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise with constant stirring.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours).

-

The product, this compound, is expected to precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to observe solvent effects on the tautomeric equilibrium. Key signals to monitor would be the chemical shift of the N-H or O-H proton, which is expected to be broad and solvent-dependent, and the methyl protons.

-

¹³C NMR: Acquire spectra in different solvents to identify shifts in the pyrazole ring carbons, particularly C3, C4, and C5, which would be indicative of the predominant tautomeric form.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the solid sample (e.g., using a KBr pellet) and in solution (e.g., in CHCl₃). The presence and position of C=O, O-H, and N-H stretching bands will provide evidence for the existing tautomers.

X-ray Crystallography:

-

Grow single crystals of the compound from a suitable solvent.

-

Perform single-crystal X-ray diffraction analysis to determine the precise solid-state structure and identify the tautomeric form present in the crystal lattice.

Quantitative Data from Analogous Compounds

The following tables summarize spectroscopic data for 4-acyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones, which serve as valuable references for predicting the spectral properties of the target oxime derivative.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4-Acyl-5-methyl-2-phenylpyrazolones in Different Solvents [1]

| Compound (R in 4-acyl) | Solvent | 3-Me | Acidic Proton (OH/NH) | Phenyl-H | Acyl-H |

| Acetyl | CDCl₃ | 2.60 | 14.70 | 7.25-7.90 | 2.59 |

| Acetyl | DMSO-d₆ | 2.31 | 11.50 (br) | 7.20-7.80 | 2.45 |

| Propionyl | CDCl₃ | 2.60 | 14.70 | 7.25-7.90 | 1.20 (t), 3.00 (q) |

| Propionyl | DMSO-d₆ | 2.30 | 11.50 (br) | 7.20-7.80 | 1.05 (t), 2.85 (q) |

| Benzoyl | CDCl₃ | 2.30 | 14.80 | 7.20-8.00 | 7.40-7.80 |

| Benzoyl | DMSO-d₆ | 2.05 | 11.70 (br) | 7.20-7.90 | 7.50-7.80 |

Note: The chemical shift of the acidic proton is highly dependent on concentration and temperature.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 4-Acyl-5-methyl-2-phenylpyrazolones in Different Solvents [1]

| Compound (R in 4-acyl) | Solvent | C3 | C4 | C5 | 3-Me | Phenyl-C | C=O (acyl) | C=O (ring) |

| Acetyl | CDCl₃ | 161.0 | 105.0 | 145.0 | 14.5 | 120-138 | 198.0 | - |

| Acetyl | DMSO-d₆ | 160.5 | 104.5 | 145.5 | 14.0 | 120-138 | 197.5 | - |

| Propionyl | CDCl₃ | 161.0 | 104.8 | 145.0 | 14.5 | 120-138 | 201.0 | - |

| Propionyl | DMSO-d₆ | 160.5 | 104.3 | 145.5 | 14.0 | 120-138 | 200.5 | - |

| Benzoyl | CDCl₃ | 161.5 | 105.5 | 145.2 | 14.2 | 120-138 | 192.0 | - |

| Benzoyl | DMSO-d₆ | 161.0 | 105.0 | 145.8 | 13.8 | 120-138 | 191.5 | - |

Note: The absence of a distinct ring C=O signal in the hydroxypyrazole form is a key indicator of the predominant tautomer.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry that dictates its structure and reactivity. While direct experimental data for this specific molecule is scarce, analysis of closely related 4-acyl-5-methyl-2-phenylpyrazolones provides a strong basis for understanding its likely tautomeric behavior. It is predicted that the compound will exist as a mixture of tautomers, with the equilibrium being highly sensitive to the surrounding environment, particularly the solvent. The enol-oxime (hydroxypyrazole) form is expected to be significant, especially in non-polar media. Further experimental and computational studies are necessary to fully elucidate the tautomeric landscape of this compound and quantify the relative stabilities of the different forms. The proposed experimental protocols offer a roadmap for future investigations into this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the reaction mechanism, provides explicit experimental protocols, and presents quantitative data for the synthesis of this important pyrazolone derivative.

Introduction

This compound, also known as 4-hydroxyimino-3-methyl-1-phenyl-5-pyrazolone, is a derivative of the pyrazolone ring system. Pyrazolone and its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The introduction of an oxime functional group at the 4-position of the pyrazole-3,4-dione core can significantly influence the molecule's chemical reactivity and biological profile, making it a valuable scaffold for drug discovery and a versatile ligand in coordination chemistry.

The synthesis of this compound is primarily achieved through the C-nitrosation of the active methylene group at the C4 position of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one (also known as 3-methyl-1-phenyl-5-pyrazolone or PMP). This reaction is a classic example of electrophilic substitution on a reactive methylene compound.

Synthetic Pathway and Mechanism

The synthesis of this compound proceeds via a two-step process starting from readily available precursors:

Step 1: Synthesis of 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one (PMP)

The precursor, 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, is synthesized via a condensation reaction between ethyl acetoacetate and phenylhydrazine.

Step 2: Nitrosation of 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one

The key step in the synthesis is the C-nitrosation of the pyrazolone ring at the C4 position. This is typically achieved by treating 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one with a nitrosating agent, such as nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid (e.g., hydrochloric acid or sulfuric acid).

The reaction mechanism involves the following key steps:

-

Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).

-

Tautomerization of the Pyrazolone: The starting pyrazolone exists in tautomeric equilibrium between the keto and enol forms. The enol form is particularly reactive towards electrophiles.

-

Electrophilic Attack: The nitrosonium ion acts as an electrophile and attacks the electron-rich C4 position of the pyrazolone ring.

-

Proton Loss and Tautomerization: A proton is lost from the C4 position to restore the aromaticity of the pyrazole ring, yielding the 4-nitroso derivative. This intermediate exists in equilibrium with its more stable tautomer, the 4-oxime.

Experimental Protocols

Synthesis of 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one

A detailed experimental procedure for the synthesis of the starting material, 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, is as follows:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL) is heated under reflux for 4 hours.

-

The reaction mixture is then cooled to room temperature and poured into ice-cold water (200 mL) with constant stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product can be recrystallized from aqueous ethanol to afford pure 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one as a white crystalline solid.

Synthesis of this compound

The following protocol details the nitrosation of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one:

-

5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one (0.05 mol) is dissolved in glacial acetic acid (100 mL) in a beaker placed in an ice bath to maintain the temperature between 0 and 5 °C.

-

A pre-cooled aqueous solution of sodium nitrite (0.055 mol in 20 mL of water) is added dropwise to the stirred pyrazolone solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

-

The resulting orange to reddish-brown precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried in a desiccator over anhydrous calcium chloride.

-

The crude product can be recrystallized from ethanol or aqueous ethanol to yield pure this compound as a crystalline solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles |

| 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one | C₁₀H₁₀N₂O | 174.20 | 0.05 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.055 |

| This compound | C₁₀H₉N₃O₂ | 203.20 | Theoretical: 0.05 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | Orange to reddish-brown crystalline solid |

| Yield | Typically > 85% |

| Melting Point | 157-159 °C |

| Infrared (IR) (KBr, cm⁻¹) | ~3200-3400 (O-H stretch of oxime), ~1680 (C=O stretch), ~1600 (C=N stretch) |

| ¹H NMR (CDCl₃, δ ppm) | ~2.3 (s, 3H, CH₃), ~7.3-7.8 (m, 5H, Ar-H), ~12.5 (s, 1H, NOH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~14.0 (CH₃), ~120-135 (Aromatic C), ~145 (C=NOH), ~158 (C=O), ~160 (C3) |

Note: The exact spectroscopic values may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The C-nitrosation of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one provides a straightforward route to this valuable compound. The detailed experimental protocols and tabulated data provided herein serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The provided visualizations of the experimental workflow and reaction mechanism further aid in the understanding of this important chemical transformation.

Physical and chemical properties of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime, a member of the pyrazole oxime family of compounds, holds potential for investigation in various scientific domains, particularly in drug discovery and agrochemical research. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide array of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The addition of an oxime functional group to the pyrazole-3,4-dione core introduces further chemical versatility and potential for diverse biological interactions. This technical guide provides a consolidated overview of the known physical and chemical properties, a general synthetic approach, and the broader context of the biological potential of this class of compounds.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1080-89-3 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature. However, a general and well-established method for the synthesis of pyrazole-4-oxime derivatives involves a two-step process. The logical workflow for such a synthesis is outlined below.

General Experimental Protocol for Oximation:

-

Dissolution: The precursor, 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione, is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

-

Addition of Reagents: To this solution, hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine, or an aqueous solution of sodium hydroxide) are added. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into cold water. The crude product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Biological Activities and Potential Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of pyrazole and pyrazole oxime derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3] These activities suggest potential avenues of research for the title compound.

Known Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]

-

Antimicrobial and Antifungal Activity: Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal strains.

-

Anticancer Activity: Several pyrazole-based compounds have been investigated as potential anticancer agents, with some exhibiting inhibitory activity against various cancer cell lines.[2][4] The proposed mechanisms often involve the inhibition of protein kinases or the induction of apoptosis.

-

Acaricidal and Insecticidal Activity: Pyrazole oximes, in particular, have been developed as commercial pesticides. Their mechanism of action often involves the disruption of the mitochondrial electron transport chain.[2]

Given the lack of specific studies on this compound, a diagram of a specific signaling pathway cannot be constructed. However, a generalized logical diagram illustrating the potential workflow for investigating its biological activity is presented below.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

Whitepaper: Initial Biological Screening of Novel Pyrazolone Oxime Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolone and its derivatives, particularly pyrazolone oximes, represent a vital class of heterocyclic compounds in medicinal chemistry. Their versatile scaffold allows for diverse pharmacological activities, making them promising candidates for drug discovery.[1][2][3][4] These compounds have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties.[4][5][6][7][8][9] The initial biological screening is a critical step in the drug development pipeline, designed to identify and characterize the therapeutic potential of novel chemical entities. This technical guide outlines the core methodologies for conducting the preliminary in vitro screening of new pyrazolone oxime compounds, focusing on their anticancer, antimicrobial, and antioxidant activities. It provides detailed experimental protocols, structured data presentation, and visual workflows to aid researchers in this process.

Anticancer Activity Screening

The evaluation of cytotoxic activity against various cancer cell lines is a primary step in identifying potential anticancer agents.[10] Pyrazolone derivatives have shown promise, with some exhibiting potent activity against resistant cancer cell lines.[9] The antiproliferative potential of novel pyrazolone oxime compounds is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7, A549) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Stock solutions of the test pyrazolone oxime compounds are prepared in DMSO. Serial dilutions are made to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours. A control group receives only the vehicle (DMSO).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[11]

Data Presentation: In Vitro Anticancer Activity

The results of the cytotoxicity screening are summarized to compare the potency of different derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrazolone Oxime 9g | HepG2 (Liver) | 1.53 | 5-Fluorouracil | 35.67[8] |

| Pyrazolone Oxime 9l | HepG2 (Liver) | 3.21 | 5-Fluorouracil | 35.67[8] |

| Pyrazolone Oxime 9q | HepG2 (Liver) | 2.15 | 5-Fluorouracil | 35.67[8] |

| Pyrazole-Chalcone 8g | HeLa (Cervical) | 2.41 | Doxorubicin | 1.12[11] |

| Pyrazole-Chalcone 8g | HCT-116 (Colon) | 2.41 | Doxorubicin | 1.21[11] |

| Indolo-Pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | 6.54[12] |

Visualization: Potential Mechanism of Action

Many pyrazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[10][12]

Caption: Simplified pathway of tubulin polymerization inhibition by pyrazolone oxime compounds.

Antimicrobial Activity Screening

Pyrazolone derivatives have shown significant activity against various bacterial and fungal strains, including multi-drug resistant ones.[4][5][13] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC) of the novel compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured overnight. The cultures are then diluted to a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[13]

-

Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, the compounds are serially diluted in broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microbes in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Chloramphenicol, Fluconazole) is also tested as a reference.[14][15]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Data Presentation: Antimicrobial Activity

MIC values are tabulated to compare the efficacy of the compounds against different microbial strains.

| Compound ID | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| Pyrazoline 9 | 4 | Not Tested | Not Tested | Not Tested[13] |

| Pyrazolinone (Thiophene) | 0.313 | 0.313 | Not Tested | 1.25[5] |

| Pyrazole 21a | 2.9 | 5.8 | 15.6 | 7.8[15] |

| Pyrazole 22 | 15.6 | 31.2 | 62.5 | 31.2[15] |

| Reference Drug | ||||

| Chloramphenicol | 5.8 | 11.7 | 15.6 | N/A[15] |

| Clotrimazole | N/A | N/A | N/A | 15.6[15] |

Visualization: Antimicrobial Screening Workflow

References

- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. meddocsonline.org [meddocsonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and antimicrobial studies on fused-ring pyrazolones and isoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Reactivity of Pyrazole Dione Oximes: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and therapeutic potential of pyrazole dione oximes, a promising class of compounds in medicinal chemistry.

This technical guide provides a comprehensive overview of the chemical reactivity of pyrazole dione oximes, with a focus on their synthesis, characterization, and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in the design and development of novel therapeutics based on the pyrazole scaffold.

Introduction to Pyrazole Dione Oximes

Pyrazoles are a well-established class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a dione functionality within the pyrazole ring system, specifically as a pyrazolidine-3,5-dione, has been shown to be a valuable strategy in the development of potent therapeutic agents.[2] The further introduction of an oxime group at the 4-position of the pyrazolidine-3,5-dione core creates a unique chemical entity, the pyrazole dione oxime, with distinct physicochemical properties and potential for novel biological interactions.

This guide will delve into the synthetic routes to access these complex scaffolds, explore their inherent chemical reactivity, and summarize their reported biological activities, with a particular focus on their potential as anticancer agents.

Synthesis of Pyrazole Dione Oximes

The synthesis of pyrazole dione oximes typically involves a multi-step sequence, beginning with the formation of the core pyrazolidine-3,5-dione ring system, followed by the introduction of the oxime functionality.

Synthesis of the Pyrazolidine-3,5-dione Core

The most common and versatile method for the synthesis of 1,2-disubstituted pyrazolidine-3,5-diones involves the condensation of a disubstituted hydrazine with a malonic acid derivative, typically diethyl malonate. This reaction proceeds via a double condensation to form the heterocyclic ring.[3]

Experimental Protocol: Synthesis of 1,2-Diphenylpyrazolidine-3,5-dione

A mixture of 1,2-diphenylhydrazine (1.84 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) is heated at 150-160 °C for 2 hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from ethanol to afford 1,2-diphenylpyrazolidine-3,5-dione as a white crystalline solid.

Oximation of the Pyrazolidine-3,5-dione Core

The introduction of the oxime functionality at the 4-position of the pyrazolidine-3,5-dione ring is typically achieved through nitrosation followed by reduction, or more directly by reaction with a nitrosating agent in the presence of a reducing agent. A common method involves the reaction of the pyrazolidine-3,5-dione with sodium nitrite in the presence of an acid, which generates nitrous acid in situ.

Experimental Protocol: Synthesis of 4-Hydroxyimino-1,2-diphenylpyrazolidine-3,5-dione

To a solution of 1,2-diphenylpyrazolidine-3,5-dione (2.52 g, 10 mmol) in glacial acetic acid (20 mL), a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for an additional hour, during which a yellow precipitate forms. The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 4-hydroxyimino-1,2-diphenylpyrazolidine-3,5-dione.

Chemical Reactivity and Further Functionalization

The pyrazole dione oxime scaffold possesses multiple reactive sites that allow for further chemical modifications to explore structure-activity relationships (SAR). The oxime hydroxyl group can be alkylated or acylated to produce a variety of ether and ester derivatives. The acidic protons at the N1 and N2 positions of the pyrazole ring can also be substituted. Furthermore, the aromatic rings of the substituents at the 1 and 2 positions of the pyrazolidine dione ring offer opportunities for modification through standard aromatic substitution reactions.

Biological Activity and Therapeutic Potential

Derivatives of the pyrazolidine-3,5-dione core have demonstrated significant potential as anticancer agents.[4] The introduction of various substituents at the 4-position has been a key strategy in modulating their biological activity.

Anticancer Activity

Several studies have reported the in vitro cytotoxic activity of 4-substituted-1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives against a panel of human cancer cell lines. The data from these studies are summarized in the table below.

| Compound | R Group at C4 | MGC-803 IC₅₀ (µM) | EC-109 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) |

| 4a | =CH-Ph | > 50 | > 50 | > 50 | > 50 |

| 4u | =CH-(2-CF₃-Ph) | 5.1 ± 0.4 | 6.2 ± 0.5 | 10.1 ± 0.8 | 7.5 ± 0.6 |

Table 1: In vitro anticancer activities of selected 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.[4]

As shown in Table 1, the nature of the substituent at the 4-position significantly influences the anticancer activity. The unsubstituted benzylidene derivative 4a shows minimal activity, while the introduction of a trifluoromethyl group at the ortho position of the benzylidene ring in compound 4u leads to a potent cytotoxic agent with IC₅₀ values in the low micromolar range against all tested cell lines.[4]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these compounds is, at least in part, attributed to their ability to induce programmed cell death, or apoptosis. Studies on the most potent compounds have revealed their involvement in the intrinsic apoptotic pathway.

Caspase Activation Cascade

Treatment of cancer cells with active pyrazolidine-3,5-dione derivatives has been shown to trigger the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, these compounds have been observed to activate caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, a key executioner caspase.[4]

The proposed mechanism, as depicted in Figure 1, involves the pyrazole dione oxime derivative inducing mitochondrial stress, which leads to the activation of pro-caspase-9 to its active form, caspase-9. Activated caspase-9 then proteolytically cleaves and activates pro-caspase-3, the executioner caspase. Active caspase-3 proceeds to cleave a multitude of cellular substrates, ultimately leading to the orchestrated dismantling of the cell characteristic of apoptosis.

Conclusion and Future Directions

Pyrazole dione oximes represent a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of the pyrazolidine-3,5-dione core and the potential for diverse functionalization at the 4-position and other sites provide a rich platform for medicinal chemistry exploration. The demonstrated ability of certain derivatives to induce apoptosis through the intrinsic caspase pathway highlights a clear mechanism of action that can be further investigated and optimized.

Future research in this area should focus on:

-

Expanding the library of pyrazole dione oxime derivatives through combinatorial synthesis to broaden the structure-activity relationship understanding.

-

Conducting in-depth mechanistic studies to identify the direct cellular targets of these compounds and to further elucidate the upstream signaling events leading to mitochondrial stress.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics for potential in vivo studies.

By leveraging the chemical tractability and potent biological activity of the pyrazole dione oxime scaffold, researchers are well-positioned to develop next-generation therapeutics for the treatment of cancer and other diseases.

References

- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Potential of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime: A Versatile Yet Underutilized Building Block in Organic Chemistry

For Immediate Release

Proposed Synthesis and Logical Workflow

The synthesis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime is not explicitly detailed in the current body of literature. However, a logical synthetic route can be postulated based on established methodologies for the preparation of pyrazolone derivatives. The proposed pathway begins with the well-known Knorr pyrazole synthesis, followed by nitrosation at the C4 position.

Application Notes and Protocols: 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime as a Precursor for Pyrazolo[3,4-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As structural analogs of purines, they have been investigated for a wide range of pharmacological activities, including as kinase inhibitors for anticancer therapy, anti-inflammatory agents, and antivirals. The versatile synthesis of these scaffolds is crucial for the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of pyrazolo[3,4-d]pyrimidines utilizing 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime as a key precursor.

The proposed synthetic strategy involves a two-step process:

-

Reduction of the Oxime: The 4-oxime functionality of the starting material is reduced to the corresponding 4-amino group to yield 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

-

Cyclocondensation: The resulting 4-aminopyrazole derivative undergoes cyclocondensation with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, to construct the pyrimidine ring, affording the desired pyrazolo[3,4-d]pyrimidine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Step 1: Synthesis of 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a general method for the solvent-free reduction of oximes.

Materials:

-

This compound

-

Zirconium(IV) chloride (ZrCl₄)

-

Alumina (γ-Al₂O₃)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Mortar and pestle

-

Standard glassware for filtration and solvent evaporation

Procedure:

-

In a clean, dry mortar, grind a mixture of ZrCl₄ (1 mmol) and γ-Al₂O₃ (1 mmol).

-

To this mixture, add this compound (1 mmol) and continue grinding for a brief period.

-

Carefully add NaBH₄ (2 mmol) portion-wise to the mixture while grinding. The reaction is typically rapid and may be complete within 2-5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir for 5 minutes.

-

Filter the mixture to remove the solid support.

-

Wash the solid residue with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 5-Methyl-2-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclocondensation of the aminopyrazole intermediate with formamide.

Materials:

-

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

-

Formamide

-

Standard glassware for reflux with a condenser

Procedure:

-

Place 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol) in a round-bottom flask.

-

Add an excess of formamide (e.g., 10-15 mL).

-

Heat the reaction mixture to reflux (approximately 180-190 °C) for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and dry thoroughly.

-

The crude 5-Methyl-2-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | This compound | NaBH₄/ZrCl₄/Al₂O₃ (solvent-free) | Room Temperature | 2-5 min | 85-95% (estimated) |

| 2 | 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Formamide | 180-190 | 2-4 h | 70-85% (estimated) |

Logical Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to final product characterization.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Zirconium(IV) chloride is corrosive and moisture-sensitive; handle it in a dry atmosphere (e.g., glove box or under an inert gas).

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care and avoid contact with water and acids.

-

Formamide is a teratogen and should be handled with extreme caution. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Antimicrobial Activity of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime Derivatives

Disclaimer: Due to the limited availability of specific antimicrobial activity data for 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime derivatives in the public domain, this document provides a representative overview based on the antimicrobial properties of structurally related pyrazole compounds. The experimental protocols and potential mechanisms of action are derived from studies on various pyrazole derivatives and should be adapted and validated for the specific compounds of interest.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7][8] The pyrazole scaffold is a versatile pharmacophore that can be readily functionalized to modulate its biological activity. The incorporation of a dione and an oxime moiety, as in the case of this compound, presents an interesting structural framework for the development of novel antimicrobial agents. This document provides an overview of the potential antimicrobial applications of these derivatives, along with detailed experimental protocols for their synthesis and antimicrobial evaluation.

Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a range of bacterial and fungal strains, providing a comparative reference for the potential efficacy of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Pyrazole Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole-Thiadiazine Derivative | Staphylococcus aureus | 62.5 | [3] |

| Pyrazole-Thiadiazine Derivative | Bacillus subtilis | 125 | [3] |

| Pyrazole-Thiadiazine Derivative | Escherichia coli | 125 | [3] |

| Pyrazole-Thiadiazine Derivative | Klebsiella pneumoniae | 62.5 | [3] |

| Pyrazole-Thiadiazine Derivative | Candida albicans | 7.8 | [3] |

| Pyrazole-Thiadiazine Derivative | Aspergillus niger | 2.9 | [3] |

| Thiazolo-Pyrazole Derivative | Methicillin-resistant S. aureus (MRSA) | 4 | [1] |

| Imidazo-Pyridine Substituted Pyrazole | S. aureus | <1 | [1] |

| Imidazo-Pyridine Substituted Pyrazole | E. coli | <1 | [1] |

| Imidazo-Pyridine Substituted Pyrazole | K. pneumoniae | <1 | [1] |

| Imidazo-Pyridine Substituted Pyrazole | P. aeruginosa | <1 | [1] |

| Pyrazole Carboxamide Derivative | Rhizoctonia solani | 0.37 | [9] |

| Pyrazole Analogue | Escherichia coli | 0.25 | [6] |

| Pyrazole Analogue | Streptococcus epidermidis | 0.25 | [6] |

| Pyrazole Analogue | Aspergillus niger | 1 | [6] |

| Pyrazole Oxime Derivative | Pseudoperonospora cubensis | 0.51 | [7] |

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][7] The following is a plausible synthetic scheme for the title compounds, based on established pyrazole synthesis methodologies.

Protocol 1: Synthesis of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

-

Dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

-

Add phenylhydrazine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: Synthesis of this compound

-

Dissolve 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in glacial acetic acid.

-

Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at low temperature for a specified time.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield this compound.

-

Further derivatives can be synthesized by reacting the oxime with various electrophiles.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[10][11]

Protocol 3: Agar Well Diffusion Method

-

Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile borer.

-

Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Measure the diameter of the zone of inhibition around each well.

Protocol 4: Broth Microdilution Method for MIC Determination

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

-

Incubate the plates under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel pyrazole derivatives.

Caption: Workflow for Synthesis and Antimicrobial Screening.

Potential Mechanism of Action: DNA Gyrase Inhibition